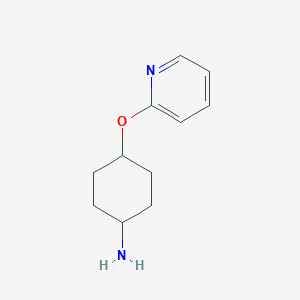

Trans-4-(pyridin-2-yloxy)cyclohexanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyridin-2-yloxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFKTWPBPUOGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Trans-4-(pyridin-2-yloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities related to various receptor interactions and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a pyridine moiety, which contributes to its unique pharmacological properties. The compound's structure allows it to interact with specific receptors in the central nervous system (CNS) and other biological systems.

Research indicates that this compound may function primarily as an antagonist of the MrgX2 receptor, which is implicated in pain modulation and inflammatory responses. Preliminary studies suggest that this compound can influence neurotransmitter systems, potentially affecting processes such as memory, cognition, and mood regulation.

Biological Activity

1. Receptor Interactions

- MrgX2 Antagonism : The compound has been shown to selectively inhibit the MrgX2 receptor, suggesting potential applications in pain management and treatment of inflammatory diseases.

- GPCR Modulation : this compound may act as a ligand for G protein-coupled receptors (GPCRs), which are critical in various physiological processes. Ligand binding can initiate intracellular signaling pathways leading to diverse cellular responses.

2. Therapeutic Potential

- CNS Disorders : The compound's interaction with neurotransmitter systems positions it as a candidate for treating CNS disorders. However, further research is necessary to elucidate its efficacy and mechanisms in clinical settings.

- Pain Management : Its antagonistic activity on the MrgX2 receptor highlights its potential role in developing analgesic therapies.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound. Below are key findings from recent research:

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated selective inhibition of MrgX2 receptor with IC50 values indicating potency | Supports development as a therapeutic agent for pain relief |

| Study B | Explored interaction with GPCRs; showed modulation of signaling pathways | Suggests broader pharmacological applications |

| Study C | Investigated CNS effects; indicated potential impact on mood and cognition | Opens avenues for treating mood disorders |

Comparative Analysis

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Chloro-2-pyridinol | Contains a pyridine ring | Exhibits different biological activities |

| Cyclohexylamine | Simple amine structure | Lacks the pyridine moiety |

| 4-(Chlorophenoxy)cyclohexanamine | Phenoxy group instead of pyridine | Different receptor interaction profile |

| 3-(Pyridin-2-yloxy)cyclohexanamine | Similar hydroxyl group | Varying selectivity towards different receptors |

The distinct receptor antagonism exhibited by this compound makes it a valuable candidate for further pharmacological research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.